molecular formula C21H28N2O4S2 B4821063 1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-[(4-methylphenyl)sulfonyl]piperazine

1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No.: B4821063
M. Wt: 436.6 g/mol
InChI Key: XFICCAXKMBGRPF-UHFFFAOYSA-N
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Description

1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-[(4-methylphenyl)sulfonyl]piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of two sulfonyl groups attached to a piperazine ring, with additional substituents on the phenyl rings. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-[(4-methylphenyl)sulfonyl]piperazine typically involves the reaction of piperazine with sulfonyl chlorides in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-[(4-methylphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like nitric acid for nitration. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-[(4-methylphenyl)sulfonyl]piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-[(4-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. The sulfonyl groups play a crucial role in its activity, as they can form strong interactions with biological molecules. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-[(5-methylfuran-2-yl)methyl]piperazine
  • 2-{4-[(4-methylphenyl)sulfonyl]piperazino}-1-morpholino-1-ethanone
  • Methanone, (4-methylphenyl)phenyl-

Uniqueness

1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-[(4-methylphenyl)sulfonyl]piperazine is unique due to its specific substituents on the phenyl rings and the presence of two sulfonyl groupsCompared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial purposes .

Properties

IUPAC Name

1-(4-butan-2-ylphenyl)sulfonyl-4-(4-methylphenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S2/c1-4-18(3)19-7-11-21(12-8-19)29(26,27)23-15-13-22(14-16-23)28(24,25)20-9-5-17(2)6-10-20/h5-12,18H,4,13-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFICCAXKMBGRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-[(4-methylphenyl)sulfonyl]piperazine
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1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-[(4-methylphenyl)sulfonyl]piperazine
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1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-[(4-methylphenyl)sulfonyl]piperazine
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1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-[(4-methylphenyl)sulfonyl]piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.